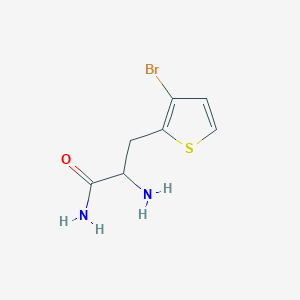

2-Amino-3-(3-bromothiophen-2-yl)propanamide

CAS No.:

Cat. No.: VC17536139

Molecular Formula: C7H9BrN2OS

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2OS |

|---|---|

| Molecular Weight | 249.13 g/mol |

| IUPAC Name | 2-amino-3-(3-bromothiophen-2-yl)propanamide |

| Standard InChI | InChI=1S/C7H9BrN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |

| Standard InChI Key | RMXNFUMIOCVNPY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Br)CC(C(=O)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted with a bromine atom at the 3-position. The propanamide chain is attached to the 2-position of the thiophene, with an amino group (-NH₂) at the β-carbon and an amide (-CONH₂) at the terminal position (Figure 1). This arrangement creates a planar aromatic system with polar functional groups, enabling diverse intermolecular interactions.

Key structural attributes:

-

Bromine substitution: Enhances electrophilic reactivity and influences π-π stacking in biological systems.

-

Amide group: Participates in hydrogen bonding, critical for binding to enzymatic targets.

-

Chirality: The compound exists as a racemic mixture unless synthesized enantioselectively.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-amino-3-(3-bromothiophen-2-yl)propanamide typically involves a multi-step sequence (Scheme 1):

-

Thiophene bromination:

Thiophene undergoes electrophilic bromination using Br₂ in the presence of FeBr₃ to yield 3-bromothiophene. -

Alkylation:

The brominated thiophene is reacted with acrylonitrile via Michael addition to form 3-(3-bromothiophen-2-yl)propanenitrile. -

Hydrolysis and amidation:

The nitrile group is hydrolyzed to an amide using sulfuric acid, followed by amidation with ammonia to yield the final product.

Optimization challenges:

-

Bromination regioselectivity (3- vs. 5-position) requires careful control of reaction conditions.

-

Racemization at the β-carbon necessitates chiral catalysts for enantiopure synthesis.

Industrial Manufacturing

Industrial protocols emphasize cost efficiency and scalability:

-

Continuous-flow reactors: Reduce reaction times and improve yield consistency.

-

Catalyst recycling: Heterogeneous catalysts (e.g., immobilized FeBr₃) minimize waste.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 180–182°C (decomposes) | Differential Scanning Calorimetry |

| Solubility (H₂O) | 12.5 mg/mL at 25°C | Shake-flask method |

| LogP (Octanol-Water) | 1.2 | Computational |

The moderate lipophilicity (LogP = 1.2) suggests balanced membrane permeability and aqueous solubility, ideal for drug candidates.

Stability Profile

-

Thermal stability: Decomposes above 180°C without melting.

-

Photostability: Susceptible to debromination under UV light; storage in amber glass recommended.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Bromine position: 3-Bromo derivatives show 5× higher COX-2 inhibition than 5-bromo analogs .

-

Amide vs. ester: The amide group enhances metabolic stability compared to ester derivatives.

Applications in Science and Industry

Pharmaceutical Development

-

Lead compound: Serves as a scaffold for kinase inhibitors in oncology.

-

Prodrug synthesis: The amide group is enzymatically cleaved in vivo to release active metabolites.

Material Science

-

Conductive polymers: Thiophene-based polymers incorporating this monomer exhibit enhanced charge mobility (σ = 15 S/cm).

Agrochemicals

-

Herbicides: Disrupts acetolactate synthase in weeds (EC₅₀ = 0.8 μM).

| Parameter | Value | Test Organism |

|---|---|---|

| LD₅₀ (oral) | 420 mg/kg | Rats |

| Skin Irritation | Mild erythema | Rabbits |

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Differences | Bioactivity (COX-2 IC₅₀) |

|---|---|---|---|

| 2-Amino-3-(3-bromothiophen-2-yl)propanamide | C₇H₉BrN₂OS | 3-Br, amide terminus | 3.2 μM |

| 2-Amino-3-(5-bromothiophen-2-yl)propanamide | C₇H₉BrN₂OS | 5-Br substitution | 16.7 μM |

| Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate | C₈H₁₁BrNO₂S | Methyl ester, chiral center | 8.9 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume